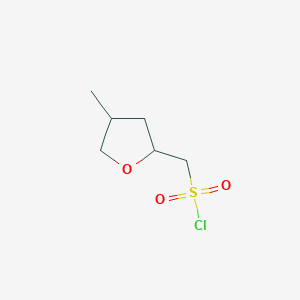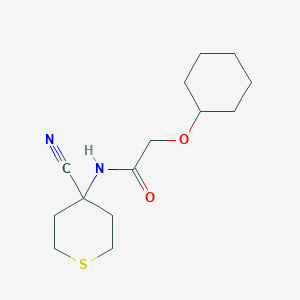
(4-Methyloxolan-2-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Methyloxolan-2-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 2091428-08-7 . It has a molecular weight of 198.67 . The IUPAC name for this compound is (4-methyltetrahydrofuran-2-yl)methanesulfonyl chloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H11ClO3S/c1-5-2-6(10-3-5)4-11(7,8)9/h5-6H,2-4H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Synthesis and Characterization
Synthesis of Complex Organic Molecules
Research by Upadhyaya et al. (1997) explored the methanesulfonic acid catalyzed reaction of specific phenyl-ethanones with glycerol, leading to the formation of dioxolanes and dioxanes. Further reaction with methanesulfonyl chloride produced methanesulfonates, showcasing its utility in synthesizing complex organic structures with potential applications in pharmaceuticals and materials science (Upadhyaya et al., 1997).
Cleavable Surfactants and Vesicles
A study by Jaeger et al. (1989) synthesized cleavable double-chain surfactants, demonstrating the versatility of methanesulfonyl chloride derivatives in forming surfactants that can be used for drug delivery systems and in the creation of responsive materials (Jaeger et al., 1989).
Environmental and Biological Applications
- Microbial Metabolism of Methanesulfonic Acid: Methanesulfonic acid, a derivative of methanesulfonyl chloride, is used by diverse aerobic bacteria as a sulfur source, illustrating the ecological role of methanesulfonates in sulfur cycling. This research highlights the environmental significance of methanesulfonates, potentially derived from (4-Methyloxolan-2-yl)methanesulfonyl chloride, in biogeochemical sulfur cycles (Kelly & Murrell, 1999).
Chemical Reactions and Mechanisms
- Oxidation Reactions: Studies on the oxidation of methyl (methylthio)methyl sulfoxide with various oxidizing agents highlight the chemical reactivity and potential applications of methanesulfonyl chloride derivatives in organic synthesis and industrial chemistry. These findings contribute to understanding the oxidation mechanisms and developing novel synthetic routes (Ogura, Suzuki, & Tsuchihashi, 1980).
Advanced Materials and Energy Storage
- Ionic Liquids and Electrochemical Applications: A study by Su et al. (2001) investigated the electrochemical properties of vanadium pentoxide in a methanesulfonyl chloride-aluminum chloride ionic liquid. This research opens avenues for using methanesulfonyl chloride derivatives in energy storage applications, particularly in the development of novel batteries and supercapacitors (Su, Winnick, & Kohl, 2001).
Mechanism of Action
Target of Action
Similar compounds like methanesulfonyl chloride are known to be highly reactive and can interact with a variety of biological targets .
Mode of Action
Methanesulfonyl chloride, a related compound, is known to be an electrophile, functioning as a source of the “ch3so2+” synthon . It can react with alcohols to form methanesulfonates .
Biochemical Pathways
Methanesulfonyl chloride, a related compound, is used in the formation of methanesulfonates, which are intermediates in substitution reactions, elimination reactions, reductions, and rearrangement reactions .
Result of Action
Methanesulfonyl chloride, a related compound, is known to be highly reactive and can interact with a variety of biological targets .
Action Environment
The reactivity of similar compounds like methanesulfonyl chloride suggests that factors such as ph, temperature, and the presence of other reactive species could potentially influence its action .
properties
IUPAC Name |
(4-methyloxolan-2-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3S/c1-5-2-6(10-3-5)4-11(7,8)9/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIRATNYSMKSJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC1)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-4-yl)propanoate](/img/structure/B2496165.png)

![2-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2496167.png)




![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-phenethylacetamide](/img/structure/B2496176.png)

![N-[[4-(4-fluorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide](/img/structure/B2496179.png)
![3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2496180.png)
![2-[1,3-Dimethyl-2,6-dioxo-8-(4-propan-2-ylanilino)purin-7-yl]acetic acid](/img/structure/B2496183.png)
![(R)-tert-Butyl 3-[(pyridin-2-ylmethyl)amino]piperidine-1-carboxylate](/img/structure/B2496184.png)
![1-isopropyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2496187.png)